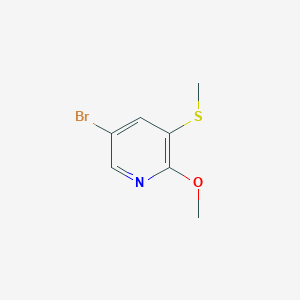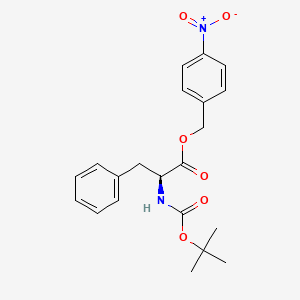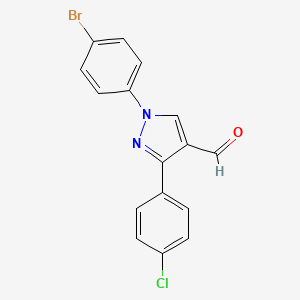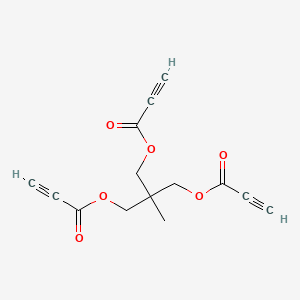
3-Bromo-5-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(methylthio)benzaldehyde is a chemical compound with the CAS Number: 1289063-08-6 . It has a molecular weight of 231.11 . The IUPAC name for this compound is this compound . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.11 . It is a liquid in its physical form . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other resources dedicated to chemical properties.Mécanisme D'action
3-Bromo-5-(methylthio)benzaldehyde is a versatile compound that can be used in a variety of reactions. It acts as a nucleophile in substitution reactions and as an electrophile in addition reactions. In addition, it can be used as a leaving group in both substitution and elimination reactions.
Biochemical and Physiological Effects
This compound has been used in the synthesis of a variety of compounds with potential therapeutic applications. For example, it has been used in the synthesis of quinoline analogs, which have been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been used in the synthesis of aryl-substituted aminobenzimidazoles, which have been shown to have anti-fungal and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-(methylthio)benzaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and can be used in a variety of reactions. It is also chemically stable and has a low toxicity. However, it can be difficult to handle in the laboratory, as it is a colorless solid and can be difficult to identify.
Orientations Futures
The use of 3-Bromo-5-(methylthio)benzaldehyde in the synthesis of compounds for medicinal chemistry and materials science is an area of ongoing research. Possible future directions include the development of new synthetic methods for the preparation of this compound and the synthesis of new compounds using this compound as a starting material. In addition, further research is needed to explore the potential therapeutic applications of compounds synthesized using this compound.
Méthodes De Synthèse
3-Bromo-5-(methylthio)benzaldehyde is synthesized through the reaction of bromobenzene and methylthioacetaldehyde. This reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds in two steps. In the first step, bromobenzene reacts with methylthioacetaldehyde to form a dibromomethylthioacetaldehyde intermediate. In the second step, this intermediate is reacted with the Lewis acid to form this compound.
Applications De Recherche Scientifique
3-Bromo-5-(methylthio)benzaldehyde has been used in a variety of scientific research applications, including the synthesis of compounds for medicinal chemistry and materials science. It has been used in the synthesis of a variety of compounds, including quinoline analogs, thiazolidinediones, and aryl-substituted aminobenzimidazoles. It has also been used in the synthesis of polymers and in the preparation of gold nanoparticles.
Safety and Hazards
The safety information for 3-Bromo-5-(methylthio)benzaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using it only in well-ventilated areas . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .
Propriétés
IUPAC Name |
3-bromo-5-methylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVRLBVSJNZLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)

![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)










![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)